N-(2,4-dimethylphenyl)naphthalen-2-amine
Description
Contextualization within N-Aryl Naphthalene (B1677914) Amine Chemistry
N-Aryl Naphthalene Amines are a class of aromatic secondary amines. Their fundamental structure consists of a naphthalene ring system bonded to a nitrogen atom, which is in turn bonded to an aryl (aromatic) ring. In the case of N-(2,4-dimethylphenyl)naphthalen-2-amine, the amino group is attached at the 2-position of the naphthalene core, and the nitrogen is substituted with a 2,4-dimethylphenyl group. ontosight.ai
The properties of these compounds, such as basicity and lipophilicity, are influenced by the electronic nature of the substituents on both the naphthalene and the aryl rings. ontosight.ai The synthesis of N-Aryl Naphthalene Amines is often achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful and widely used method for forming the crucial carbon-nitrogen (C-N) bond between the naphthalene moiety and the aryl amine. nist.gov This reaction is valued for its broad substrate scope and tolerance of various functional groups, allowing for the facile synthesis of a diverse library of aryl amine derivatives. nist.gov
Significance in Organic Synthesis and Advanced Materials Science Research
The utility of this compound and its congeners is notable in two primary areas: organic synthesis and materials science.
In organic synthesis , N-arylnaphthalen-2-amines serve as valuable precursors for the construction of more complex molecular architectures. A significant recent development is their use in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceutically active molecules and functional organic materials. Research published in 2023 demonstrated an efficient Brønsted acid-catalyzed method to produce a variety of carbazole derivatives from readily available N-arylnaphthalen-2-amines. bldpharm.com This highlights the role of the title compound as a key intermediate in building complex, high-value molecules under mild conditions. bldpharm.com
In advanced materials science , N-Aryl Naphthalene Amines are investigated for their applications in organic electronics. hmdb.ca Their inherent electronic properties make them suitable candidates for hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. hmdb.ca The function of an HTM is to facilitate the efficient movement of positive charge carriers (holes) within the device. The electron-donating nature of the dimethylphenyl group can enhance this capability. The development of novel emitters and charge-transport materials is a critical area of research for improving the efficiency and lifespan of OLEDs.
Overview of Current Research Trajectories
Current research involving this compound and related compounds is focused on leveraging their synthetic versatility and unique electronic properties.
One major trajectory is the development of novel and more efficient synthetic methodologies. The aforementioned Brønsted acid-catalyzed synthesis of carbazoles is a prime example of this trend, offering a streamlined route to complex heterocyclic systems. bldpharm.com This line of research aims to expand the synthetic toolbox available to chemists, enabling the creation of new molecular entities with greater ease and efficiency.
Another significant research direction is the continued exploration of these compounds in materials science. Scientists are focused on fine-tuning the molecular structure of N-Aryl Naphthalene Amines to optimize their performance in electronic devices. By modifying the substituents on the aromatic rings, researchers can modulate the compound's electronic energy levels, charge mobility, and stability, which are critical parameters for their function in OLEDs and other organic electronic applications. hmdb.ca
Finally, these compounds continue to serve as scaffolds in medicinal chemistry for the synthesis of new bioactive molecules, although this area is less prominent in currently available literature for this specific compound. hmdb.ca
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 306993-17-9 |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.33 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)naphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-13-7-10-18(14(2)11-13)19-17-9-8-15-5-3-4-6-16(15)12-17/h3-12,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJRVLGXWGUKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Mechanistic Investigations for N 2,4 Dimethylphenyl Naphthalen 2 Amine
Direct Synthetic Approaches
The direct formation of the C-N bond between the naphthalene (B1677914) and 2,4-dimethylphenyl moieties is central to the synthesis of N-(2,4-dimethylphenyl)naphthalen-2-amine. This is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, which have largely superseded harsher, classical methods.
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient method for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method involves the reaction of a 2-halonaphthalene (such as 2-bromonaphthalene (B93597) or 2-chloronaphthalene) with 2,4-dimethylaniline (B123086).
The reaction's success hinges on a carefully selected catalytic system, typically comprising a palladium precursor and a specialized phosphine (B1218219) ligand. Over the years, several generations of catalyst systems have been developed, allowing for the coupling of a wide array of substrates under increasingly mild conditions. wikipedia.org For the synthesis of this compound, a typical Buchwald-Hartwig protocol would involve the components detailed in the table below.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example | Role/Function |
|---|---|---|
| Aryl Halide | 2-Bromonaphthalene | Electrophilic coupling partner |
| Amine | 2,4-Dimethylaniline | Nucleophilic coupling partner |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, BINAP, DPPF | Stabilizes the Pd center, facilitates catalytic cycle |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates catalyst regeneration |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |
The choice of ligand is critical for the reaction's efficiency. Sterically hindered biarylphosphine ligands, such as XPhos, are often employed as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.org The base is also a crucial parameter; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine without competing in side reactions. nih.gov The reaction is generally conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
While palladium catalysis is the predominant method, other strategies for C-N bond formation exist.
Copper-Catalyzed C-N Coupling (Ullmann Condensation): Historically, the Ullmann condensation was a primary method for forming aryl-amine bonds. This reaction typically involves the coupling of an aryl halide with an amine at high temperatures in the presence of a stoichiometric amount of copper. Modern variations utilize catalytic amounts of copper, often with a ligand such as an amino acid or a diamine, allowing for milder reaction conditions. For the synthesis of this compound, this would involve reacting 2-halonaphthalene with 2,4-dimethylaniline in the presence of a copper(I) catalyst (e.g., CuI) and a ligand like L-proline. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): This approach is generally limited to activated aryl halides, where strong electron-withdrawing groups are present on the aromatic ring. A standard naphthalene ring is not sufficiently electron-deficient for SNAr with an amine to occur readily. However, if the naphthalene precursor were substituted with potent electron-withdrawing groups, direct substitution by 2,4-dimethylaniline could become a viable, metal-free pathway.
Decarboxylative C-N Formation: Emerging methods involve the coupling of carboxylic acids with nitrogen sources. nih.gov A potential, though less direct, route could involve a decarboxylative coupling reaction, using a derivative of naphthalenecarboxylic acid as the starting material. nih.gov
Precursor Synthesis and Functionalization Pathways
The accessibility and purity of the starting materials are paramount for a successful synthesis. The primary precursors for the Buchwald-Hartwig synthesis of this compound are a 2-substituted naphthalene and 2,4-dimethylaniline.
2-Halonaphthalenes: These are key starting materials for cross-coupling reactions. nih.gov 2-Bromonaphthalene and 2-iodonaphthalene (B183038) can be prepared through various methods, including the electrophilic cyclization of specific alkynols. nih.gov For instance, reacting certain 1-aryl-alkynols with electrophilic halogen sources like N-bromosuccinimide (NBS) or iodine (I₂) can yield the corresponding 2-halonaphthalenes. nih.gov
2,4-Dimethylaniline: This substituted aniline (B41778) is a common industrial chemical. guidechem.com A standard laboratory and industrial synthesis involves a two-step process starting from m-xylene (B151644). guidechem.com First, m-xylene undergoes nitration to form 2,4-dimethylnitrobenzene. Subsequently, the nitro group is reduced to an amine using reagents like iron in acidic medium or through catalytic hydrogenation with a catalyst such as palladium on carbon. guidechem.com Alternative methods include the direct amination of m-xylene using a hydroxylamine (B1172632) source in the presence of a vanadium salt catalyst. google.com Another approach involves the hydrogenation of 2,4-dimethylnitrobenzene using a nickel catalyst. google.com
Table 2: Summary of Precursor Synthesis Methods
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Bromonaphthalene | 1-Aryl-alkynol | N-Bromosuccinimide (NBS) or Br₂ | nih.gov |
| 2,4-Dimethylaniline | m-Xylene | 1. Nitration (HNO₃/H₂SO₄)2. Reduction (Fe/HCl or H₂/Pd-C) | guidechem.com |
| 2,4-Dimethylaniline | m-Xylene | Hydroxylamine hydrochloride, Vanadium salt | google.com |
Once synthesized, the this compound scaffold can be further modified to produce a variety of derivatives. The secondary amine functionality can be a site for further reactions. For instance, derivatization is often performed for analytical purposes, such as converting the amine into a fluorescent derivative to allow for sensitive detection in HPLC analysis. sigmaaldrich.comresearchgate.netthermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 4-chloro-7-nitrobenzofurazane (NBD-Cl), are commonly used for this purpose. mdpi.comnih.gov
Synthetically, the aromatic rings of the scaffold can undergo further functionalization. Electrophilic aromatic substitution reactions could potentially add substituents to either the naphthalene or the dimethylphenyl ring, with the directing effects of the amine and methyl groups influencing the position of substitution. The development of functionalized scaffolds is crucial for applications in materials science and medicinal chemistry. nih.gov
Reaction Mechanism Elucidation
Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the substrate scope. The catalytic cycle of the Buchwald-Hartwig amination is the most studied mechanism for the synthesis of this compound. It is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. wikipedia.orgnumberanalytics.com
The catalytic cycle is initiated by the oxidative addition of the 2-halonaphthalene to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium(II) precursor. numberanalytics.comlibretexts.org This step, often the rate-determining step, forms an arylpalladium(II) halide complex. nih.gov
Following oxidative addition, the amine (2,4-dimethylaniline) coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.org
The final step is reductive elimination from the palladium amido complex. In this step, the new C-N bond is formed, yielding the product this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comlibretexts.orgnih.gov An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with aryl amines. wikipedia.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dimethylaniline |
| 2-Bromonaphthalene |
| 2-Chloronaphthalene |
| 2-Iodonaphthalene |
| m-Xylene |
| 2,4-Dimethylnitrobenzene |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos |
| BINAP |
| DPPF |
| Sodium tert-butoxide |
| Potassium phosphate |
| Cesium carbonate |
| Toluene |
| Dioxane |
| Tetrahydrofuran |
| Copper(I) iodide |
| L-proline |
| N-bromosuccinimide |
| o-Phthalaldehyde |
Catalytic Cycles and Intermediate Characterization
The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.org This reaction creates the key C(naphthalene)–N bond by coupling an amine (2,4-dimethylaniline) with a naphthalene derivative, typically 2-bromonaphthalene or a naphthyl triflate. The transformation is not spontaneous and requires a sophisticated catalytic system, generally comprising a palladium precursor, a phosphine ligand, and a base.
The catalytic cycle, as established through extensive mechanistic studies of related N-arylation reactions, is understood to proceed through several key steps. wikipedia.orgrug.nl
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromonaphthalene). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Palladium(II) intermediate. This intermediate is a square planar complex containing the naphthyl group and the halide bound to the palladium center.
Amine Coordination and Deprotonation : The amine, 2,4-dimethylaniline, then coordinates to the Pd(II) complex. Following coordination, the base present in the reaction mixture abstracts a proton from the nitrogen atom of the coordinated amine. This deprotonation step is crucial as it forms a palladium-amido complex, which is more reactive towards the final bond-forming step.
Reductive Elimination : This is the final and irreversible step in the catalytic cycle. The palladium-amido complex undergoes reductive elimination, wherein the this compound product is formed by creating a new bond between the naphthyl group and the amido nitrogen. Simultaneously, the palladium center is reduced from Pd(II) back to its Pd(0) oxidation state, thus regenerating the active catalyst which can then enter a new cycle.
A competing, non-productive pathway can be the β-hydride elimination from the palladium-amido intermediate, which would lead to hydrodehalogenation of the starting aryl halide and the formation of an imine. wikipedia.org However, the choice of appropriate ligands and reaction conditions minimizes this side reaction.
The characterization of intermediates in the Buchwald-Hartwig cycle is challenging due to their transient nature. However, studies on analogous systems have utilized techniques such as ³¹P and ¹H NMR spectroscopy at low temperatures to observe and characterize the key palladium complexes involved in the cycle. For instance, oxidative addition complexes and palladium-amido intermediates have been successfully characterized in related reactions, providing strong evidence for the proposed mechanism.
The efficiency of the catalytic cycle is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps. rug.nlresearchgate.net
Table 1: Components of a Typical Catalytic System for Buchwald-Hartwig Amination
| Component | Example(s) | Function |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. |
| Ligand | (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), XPhos | Stabilizes the Pd catalyst, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. |
| Base | NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate) | Deprotonates the amine in the catalytic cycle to form the reactive palladium-amido complex. |
| Substrate 1 | 2-Bromonaphthalene | The naphthalene source, provides the aryl group for the C-N bond. |
| Substrate 2 | 2,4-Dimethylaniline | The amine source, provides the nitrogen and dimethylphenyl group for the C-N bond. |
| Solvent | Toluene, Tetrahydrofuran (THF) | Provides the medium for the reaction to occur. |
Stereochemical Considerations in Synthesis
While this compound does not possess a traditional chiral center, its structure presents the potential for a form of axial chirality known as atropisomerism. nih.gov Atropisomers are stereoisomers that arise from restricted rotation (hindered rotation) around a single bond. In this molecule, the critical bond is the C2(naphthalene)–N bond.
The rotation around this C–N bond can be sterically hindered by the substituents on the adjacent atoms. Specifically:
The 2,4-dimethylphenyl group has a methyl group at the ortho-position (C2 of the phenyl ring).
The naphthalen-2-yl group has a hydrogen atom at the C1 position and the fused aromatic ring system beginning at the C3 position.
The steric clash between the ortho-methyl group on the phenyl ring and the C1-hydrogen and C3-carbon of the naphthalene ring system can create a significant energy barrier to free rotation around the C–N bond. If this rotational barrier is high enough (typically > 23 kcal/mol), the molecule can exist as a pair of stable, non-interconverting enantiomers (atropisomers) at room temperature. snnu.edu.cnacs.org
Research on related N-aryl-2-naphthylamines has demonstrated that N-C atropisomers can be synthesized with high enantioselectivity using chiral catalysts. nih.govresearchgate.net These studies confirm that the steric hindrance around the N-C axis in this class of compounds is sufficient to allow for the existence of stable atropisomers. The stability of these atropisomers can be further enhanced by factors such as intramolecular hydrogen bonding, though such a feature is not present in the parent this compound structure. snnu.edu.cn
The synthesis of this compound using standard, achiral methods like the Buchwald-Hartwig amination with an achiral ligand (e.g., triphenylphosphine) would result in a racemic mixture of the two atropisomers, assuming the rotational barrier is high enough for them to be stable. To achieve an enantiomerically enriched sample, an asymmetric synthesis would be required. This could potentially be accomplished by using a chiral ligand in a palladium-catalyzed amination or through a chiral phosphoric acid-catalyzed C-H amination, which has been shown to be effective for similar structures. nih.govnih.govresearchgate.net
Table 2: Factors Influencing Atropisomerism in N-Aryl Naphthalen-2-amines
| Factor | Description | Impact on this compound |
| Steric Hindrance | The size of the groups ortho to the rotational axis. Larger groups increase the rotational barrier. | The ortho-methyl group on the phenyl ring and the C1/C3 positions of the naphthalene ring provide significant steric bulk, making atropisomerism plausible. |
| Bond Length and Angle | The geometry of the C-N bond and the attached rings. | The C-N single bond allows for rotation, but steric repulsion can distort bond angles, contributing to the rotational barrier. |
| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. | The stability of the potential atropisomers would be temperature-dependent. Isolation at room temperature requires a substantial energy barrier. |
| Catalyst/Synthesis Method | The use of chiral catalysts or reagents can induce asymmetry and lead to the preferential formation of one atropisomer over the other. | An achiral synthesis will produce a racemate. An atroposelective synthesis would require a chiral catalyst system. |
Iii. Advanced Spectroscopic and Structural Characterization of N 2,4 Dimethylphenyl Naphthalen 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the electronic environment of individual atoms. For N-(2,4-dimethylphenyl)naphthalen-2-amine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques provides an unambiguous assignment of its atomic arrangement.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amine proton, the aromatic protons on the naphthalene (B1677914) and dimethylphenyl rings, and the methyl group protons.
The aromatic region (typically δ 7.0-8.0 ppm) is expected to be complex due to the presence of ten protons on the two different ring systems. The seven protons of the naphthalen-2-amine moiety and the three protons of the 2,4-dimethylphenyl ring would exhibit characteristic splitting patterns based on their coupling with adjacent protons. The N-H proton is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the δ 5.5-6.5 ppm range for diarylamines.
The two methyl groups on the dimethylphenyl ring are in distinct chemical environments. The methyl group at position 2 is ortho to the amino linkage, while the methyl group at position 4 is para. Consequently, they are expected to appear as two separate singlets in the aliphatic region of the spectrum, likely between δ 2.1 and 2.4 ppm. Data from a similar N-(2,4-dimethylphenyl) fragment shows methyl protons at approximately δ 2.19 and δ 2.29 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 5.5 - 6.5 | broad singlet |
| Naphthalene-H | 7.2 - 7.9 | multiplet |
| Dimethylphenyl-H | 6.9 - 7.2 | multiplet |
| Phenyl-CH₃ (pos. 4) | ~2.3 | singlet |
| Phenyl-CH₃ (pos. 2) | ~2.2 | singlet |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. This compound has 18 carbon atoms, and due to the molecule's asymmetry, 18 distinct signals are expected in the spectrum.
The ten carbon atoms of the naphthalene ring system typically resonate between δ 110 and 135 ppm, with the two bridgehead carbons (quaternary) appearing further downfield. spectrabase.com The carbon atom directly bonded to the nitrogen (C2) would be shifted downfield to approximately δ 140-145 ppm. Similarly, the six carbons of the dimethylphenyl ring are expected in the δ 125-140 ppm range, with the carbons bearing the methyl groups and the nitrogen atom showing distinct shifts. For comparison, the carbon atoms in unsubstituted naphthalene appear at δ 125.6, 127.7, and 133.4 ppm. The two methyl carbons are expected to produce signals in the aliphatic region, typically between δ 17 and 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene (CH) | 110 - 130 |
| Naphthalene (Quaternary) | 130 - 136 |
| Naphthalene (C-N) | 140 - 145 |
| Dimethylphenyl (CH) | 125 - 135 |
| Dimethylphenyl (C-CH₃, C-N) | 135 - 142 |
| Phenyl-CH₃ | 17 - 21 |
To definitively assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of protons within the naphthalene ring system and separately within the dimethylphenyl ring, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal from the ¹H spectrum.
Vibrational Spectroscopy Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3450 cm⁻¹. For a similar N-(2,4-dimethylphenyl) moiety, this N-H stretching vibration was observed at 3343 cm⁻¹. researchgate.net In the related compound N-phenyl-2-naphthylamine, a peak is observed around 3400 cm⁻¹.
Aromatic C-H Stretch: Multiple sharp bands are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the naphthalene and dimethylphenyl rings.
Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the two methyl groups are expected in the 2850-3000 cm⁻¹ region.
C=C Aromatic Ring Stretch: Strong to medium intensity bands between 1500 and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-N Stretch: The stretching vibration of the aryl C-N bond is expected to appear in the 1250-1350 cm⁻¹ range.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C Aromatic Stretch | 1500 - 1620 | Strong-Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.
The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings. The C=C stretching vibrations of the naphthalene and phenyl rings, particularly the symmetric "ring breathing" modes around 1550-1610 cm⁻¹, would likely be prominent. nih.gov The C-H stretching vibrations of the methyl groups would also be visible. Due to the lower polarity of the C-C bonds in the aromatic systems, these signals are often stronger and more clearly resolved in the Raman spectrum compared to the FT-IR spectrum.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical insights into the electronic structure and photophysical behavior of a molecule. For this compound, these techniques reveal how the constituent aromatic systems—the naphthalene and the 2,4-dimethylphenyl moieties—interact electronically.
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. The absorption spectrum of this compound is expected to be dominated by π-π* transitions characteristic of its aromatic rings.
The naphthalene chromophore itself exhibits strong absorptions. For instance, the parent 2-naphthylamine (B18577) shows absorption maxima around 236 nm, 280 nm, 292 nm, and 340 nm in alcohol. nih.gov The conjugation of the amine lone pair with the naphthalene π-system influences these transitions. In this compound, the attachment of the 2,4-dimethylphenyl group to the nitrogen atom would further modulate these electronic transitions.
Key expected transitions would include:
High-energy π-π transitions:* Associated primarily with the localized aromatic systems of the naphthalene and dimethylphenyl rings.
Intramolecular Charge Transfer (ICT) transitions: A lower-energy absorption band may arise from the transfer of electron density from the electron-donating diarylamine moiety to the naphthalene ring system upon photoexcitation. The energy of this transition is often sensitive to solvent polarity.
The expected UV-Vis absorption data for the compound are summarized in the table below, based on characteristic values for similar N-aryl-2-naphthylamines.
| Parameter | Expected Observation | Associated Electronic Transition |
|---|---|---|
| λmax 1 | ~230-250 nm | π-π* (Naphthalene/Dimethylphenyl) |
| λmax 2 | ~280-300 nm | π-π* (Naphthalene) |
| λmax 3 | ~330-360 nm | π-π* / Intramolecular Charge Transfer (ICT) |
Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit emission from its lowest singlet excited state. atamanchemicals.com The fluorescence properties, such as the emission wavelength (λem), Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment.
The quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical parameter. It is the ratio of photons emitted to photons absorbed. For related N-substituted naphthalimides, quantum yields can vary significantly based on substitution and solvent, ranging from low values to over 0.8. rsc.orgnih.govmdpi.com The fluorescence of this compound is likely to be sensitive to solvent polarity (solvatochromism), with more polar solvents stabilizing the charge-transfer excited state, leading to a red-shift in the emission spectrum. rsc.org
| Property | Description | Influencing Factors |
|---|---|---|
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. Expected in the blue-green region (~400-500 nm). | Solvent polarity, molecular rigidity, temperature. |
| Stokes Shift | Energy difference between the lowest energy absorption maximum and the highest energy emission maximum. | Structural relaxation in the excited state, solvent reorganization. |
| Quantum Yield (ΦF) | Efficiency of fluorescence emission. | Rates of competing non-radiative decay pathways (e.g., internal conversion, intersystem crossing). |
| Fluorescence Lifetime (τF) | Average time the molecule spends in the excited state before returning to the ground state. | Rates of both radiative and non-radiative decay. |
Upon absorption of a photon, the excited this compound molecule can return to the ground state through several competing pathways:
Fluorescence (Radiative Decay): Emission of a photon from the singlet excited state (S₁ → S₀).
Internal Conversion (Non-radiative Decay): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process often involves vibrational relaxation and dissipates energy as heat.
Intersystem Crossing (Non-radiative Decay): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). This populates the triplet state, from which phosphorescence or further non-radiative decay can occur. Low fluorescence quantum yields in some naphthalene diimides have been attributed to rapid intersystem crossing. photobiology.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For this compound (C₁₈H₁₇N), the exact molecular mass can be calculated, and its fragmentation pattern under electron ionization (EI) can be predicted.
The molecular ion peak (M⁺•) would appear at a mass-to-charge ratio (m/z) corresponding to the molecule's monoisotopic mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu
Fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for diarylamines typically involve cleavage of bonds adjacent to the nitrogen atom and within the aromatic substituents. chemguide.co.uklibretexts.orgmiamioh.edu
Predicted Fragmentation Data
| m/z (Predicted) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 247 | [C₁₈H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 232 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylphenyl group. |
| 142 | [C₁₀H₈N]⁺ | Cleavage of the N-C(phenyl) bond, loss of dimethylphenyl radical. |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation, from cleavage and rearrangement. |
| 119 | [C₈H₉N]⁺• | Dimethylaniline radical cation from rearrangement/cleavage. |
| 105 | [C₈H₉]⁺ | Dimethylphenyl cation. |
X-ray Crystallography and Solid-State Structural Elucidation
The analysis of a single crystal of this compound would yield its unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and its space group, which describes the symmetry elements within the crystal. numberanalytics.com
The crystal packing, or the arrangement of molecules within the lattice, is governed by intermolecular forces. numberanalytics.comnih.gov For a molecule rich in aromatic rings like this one, the dominant interactions are expected to be:
Van der Waals forces: General attractive forces between molecules.
π-π stacking: Interactions between the flat faces of the naphthalene and/or dimethylphenyl rings of adjacent molecules. These interactions are crucial in the packing of many aromatic compounds. researchgate.net
C-H···π interactions: Where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule.
These interactions dictate the density, stability, and physical properties of the crystalline solid.
Crystallographic Data (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined by the symmetry of the unit cell. |
| Space Group | Describes the symmetry operations (rotations, translations, etc.) within the unit cell. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystalline lattice of this compound is dictated by a combination of non-covalent interactions. The molecule's structure, featuring a secondary amine linker between a naphthalene and a dimethylphenyl moiety, provides sites for hydrogen bonding, while the extensive aromatic systems are primed for π-π stacking interactions.
π-π Stacking: Given the presence of the planar naphthalene ring system and the dimethylphenyl ring, π-π stacking is expected to be a dominant force in the crystal packing. mdpi.comrsc.org This interaction arises from the attractive, noncovalent forces between aromatic rings. The stacking can adopt several geometries, most commonly parallel-displaced, where the rings are stacked face-to-face but offset from one another. These interactions are primarily driven by dispersion forces and are crucial for the dense packing of aromatic molecules in the solid state. nih.gov In analogous structures, centroid-to-centroid distances of 3.5 to 3.8 Å are typical for such π-π stacking interactions. researchgate.net
The interplay of these interactions—stronger N-H···N bonds potentially directing the primary assembly and weaker C-H···π and π-π stacking forces providing further cohesion—results in a complex and stable supramolecular architecture.
| Interaction Type | Potential Donor | Potential Acceptor | Anticipated Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H (Amine) | N (Amine) | Formation of primary structural motifs like dimers or chains. |
| C-H···π Interactions | C-H (Aromatic/Methyl) | π-system (Naphthalene or Dimethylphenyl ring) | Stabilization of molecular layers and linking of primary motifs. |
| π-π Stacking | π-system (Naphthalene ring) | π-system (Naphthalene or Dimethylphenyl ring) | Major contributor to overall crystal cohesion and dense packing. |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify key interaction points.
The d_norm map utilizes a red-white-blue color scheme, where red spots highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating significant interactions like hydrogen bonds. mdpi.com White regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts on the surface. nih.govnih.gov These plots display the distance to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on the plot are characteristic of specific types of interactions, and the data can be deconvoluted to determine the percentage contribution of each contact type to the total Hirshfeld surface area.
For a molecule like this compound, the fingerprint plot would be dominated by several key contacts:
H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the center of the plot and accounting for the largest percentage of the surface area due to the hydrogen-rich periphery of the molecule. nih.govnih.govnih.gov
C···H/H···C Contacts: These appear as distinct "wings" on the plot and represent the interactions between the carbon atoms of the aromatic rings and the hydrogen atoms of neighboring molecules. They are a hallmark of C-H···π interactions and general van der Waals forces. nih.govnih.gov
N···H/H···N Contacts: These would appear as sharp spikes at lower d_e and d_i values, characteristic of the stronger N-H···N hydrogen bonds. Their percentage contribution would be smaller but structurally significant.
C···C Contacts: These contacts, indicative of π-π stacking, typically appear as a distinct region at d_e + d_i values corresponding to the inter-planar spacing of the stacked rings. nih.gov
The analysis provides a hierarchical understanding of the forces at play, confirming the relative importance of different interactions in defining the crystal's structure.
| Intermolecular Contact Type | Typical Appearance on Fingerprint Plot | Exemplary Contribution to Hirshfeld Surface* | Interaction Implication |
|---|---|---|---|
| H···H | Large, diffuse central region | 40 - 65% | General van der Waals forces, ubiquitous surface contacts. |
| C···H / H···C | Prominent "wings" off the central region | 25 - 40% | Represents C-H···π interactions and packing efficiency. |
| N···H / H···N | Sharp, distinct spikes at low d_i/d_e | 2 - 7% | Indicates specific and directional hydrogen bonding. |
| C···C | Triangular region at d_e ≈ d_i ≈ 1.8 Å | 3 - 6% | Corresponds to π-π stacking interactions. |
Note: The percentage contributions are exemplary, based on analyses of structurally similar aromatic amine compounds, and represent the expected values for this compound upon crystallographic analysis. nih.govnih.govnih.gov
Iv. Computational Chemistry and Theoretical Investigations of N 2,4 Dimethylphenyl Naphthalen 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of naphthalene (B1677914) derivatives and related aromatic amines. DFT calculations allow for the prediction of molecular geometries, electronic distributions, spectroscopic properties, and reactivity parameters. For molecules containing naphthalene linked to other groups, DFT has been used to calculate nonlinear optical (NLO) properties, optimized geometries, and frontier molecular orbitals (HOMO and LUMO). researchgate.net
The electronic structure of a molecule is key to its chemical reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally suggests a molecule is more reactive and can be more easily polarized. mdpi.com
In studies of similar donor-acceptor naphthalene derivatives, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. researchgate.net For N-(2,4-dimethylphenyl)naphthalen-2-amine, the naphthalen-2-amine group acts as an electron donor. DFT calculations would precisely map the distribution of these frontier orbitals.
The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing electronic structure. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Frontier Molecular Orbital (FMO) Data for Related Naphthalene Derivatives This table presents representative data from DFT calculations on analogous compounds to illustrate the typical values obtained from such analyses.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP/6-31++G(d,p) | -5.73 | -2.31 | 3.42 |
| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP/6-31++G(d,p) | -6.49 | -3.27 | 3.22 |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -6.42 | -2.71 | 3.71 |
Source: Adapted from references researchgate.netmaterialsciencejournal.org. Note: These are not values for this compound but for related structures.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion of chemical bonds.
Comparing the theoretically predicted spectrum with experimentally obtained IR and Raman spectra is a powerful method for structural confirmation. For complex organic molecules, DFT calculations can help in the assignment of experimental vibrational bands that may be ambiguous or overlapping. scirp.org For example, characteristic frequencies for N-H stretching, C-H aromatic stretching, and C=C ring stretching in related aromatic amines have been successfully assigned using DFT. scirp.org
Molecules with extended π-conjugated systems and significant charge transfer characteristics, like many naphthalene derivatives, are candidates for non-linear optical (NLO) materials. ipme.ru DFT calculations are a standard method for predicting NLO properties, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
Theoretical studies on donor-acceptor naphthalene derivatives have shown that these systems can possess large first static hyperpolarizabilities. researchgate.netipme.ru The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups, the length of the π-conjugation path, and the planarity of the molecule. researchgate.net The presence of the electron-donating naphthalen-2-amine group and the dimethylphenyl ring in this compound suggests it may exhibit interesting NLO properties, which can be quantified through DFT calculations.
Table 2: Calculated NLO Properties for a Related Naphthalene Derivative This table shows an example of NLO data calculated for a similar molecular system.
| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (a.u.) |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP | 9.06 | 10472 |
| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP | 8.35 | 7326 |
Source: Adapted from reference researchgate.net. 1 a.u. of hyperpolarizability = 8.6393 x 10-33 esu.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics, stability, and interactions with the environment (e.g., solvent molecules).
Solvent Effects on Molecular Behavior
No specific studies were identified that computationally investigated the effect of different solvents on the molecular behavior and properties of this compound. Theoretical investigations in this area would typically involve quantum chemical calculations to understand how the solvent environment influences the molecule's conformational stability, electronic structure, and spectroscopic properties.
Such studies often employ computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the solvent environment. By performing calculations in simulated environments of varying polarity (e.g., a non-polar solvent like toluene, a polar protic solvent like ethanol, and a polar aprotic solvent like dimethyl sulfoxide), researchers can predict changes in:
Geometrical Parameters: Bond lengths and angles.
Spectroscopic Properties: Such as UV-Vis and NMR spectra.
Thermodynamic Stability: The relative energy of different conformers.
Without experimental or computational data for this compound, a data table illustrating these effects cannot be constructed.
Molecular Docking Studies
There is no available research in the public domain detailing molecular docking studies performed with this compound as a ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the binding of a small molecule drug candidate to its protein target.
Specific ligand-target interaction profiles for this compound are not available. A typical interaction profile would identify and characterize the non-covalent interactions between the ligand and the amino acid residues within the active site of a target protein. These interactions commonly include:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Pi-pi stacking interactions
Cation-pi interactions
A hypothetical data table for such an analysis would list the interacting amino acid residues, the type of interaction, and the distance of the interaction. However, without a specified biological target and docking results, this is not possible.
No studies containing binding affinity calculations or detailed interaction modes for this compound were found. Binding affinity, often expressed as the binding free energy (ΔG_bind) or inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target. Computational methods to estimate binding affinity include:
Scoring Functions: Used in molecular docking programs to rank different binding poses.
Molecular Mechanics with Generalized Born and Surface Area Solvation (MM/GBSA): A more rigorous method for calculating binding free energy.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): Highly accurate but computationally expensive methods.
An interactive data table for this section would typically present different protein targets, the calculated binding affinity of this compound to each, and the primary interaction modes observed. Due to the lack of data, this cannot be provided.
Structure-Activity Relationship (SAR) at a Molecular Level
No research detailing the structure-activity relationship (SAR) of this compound at a molecular level has been published. SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computationally, this involves analyzing a series of related compounds to identify key structural features (pharmacophores) that are essential for activity.
A molecular level SAR analysis for this compound would involve comparing its activity to that of structurally similar molecules. This would help to determine the importance of features such as:
The naphthalene core.
The secondary amine linker.
The 2,4-dimethylphenyl substituent, including the position and nature of the methyl groups.
By computationally modifying these features and predicting the effect on binding affinity or activity, a SAR model can be developed. In the absence of such a study, no specific findings or data tables can be presented.
V. Advanced Research Applications and Functionalization of N 2,4 Dimethylphenyl Naphthalen 2 Amine
Development as Functional Organic Materials
The field of functional organic materials leverages the tunable electronic and physical properties of carbon-based molecules for use in advanced technologies. Diarylamine derivatives, particularly those incorporating extended π-conjugated systems like naphthalene (B1677914), are a cornerstone in the development of materials for electronic devices due to their inherent charge-carrying capabilities.
N-(2,4-dimethylphenyl)naphthalen-2-amine belongs to a class of aromatic amine derivatives that are widely investigated as hole transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). elsevierpure.comnih.gov The core function of an HTM is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED or to the perovskite absorber layer in a PSC.
The suitability of a compound as an HTM is determined by several factors, including its ionization potential (related to the Highest Occupied Molecular Orbital or HOMO level), charge carrier mobility, and thermal stability. The nitrogen atom in the diarylamine structure of this compound provides a high-lying HOMO energy level, which is a critical requirement for efficient hole injection from standard anodes like indium tin oxide (ITO). Research on related N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives has shown that the naphthalen-2-amine core is a promising building block for effective HTMs. nih.gov The design of such molecules often involves creating a D-π-D (Donor-π bridge-Donor) configuration to enhance intramolecular charge transfer and improve hole mobility. nih.gov While specific device performance data for this compound is not extensively documented in public literature, its structural similarity to proven HTMs suggests its potential as a component in next-generation organic semiconductive devices.
The optoelectronic properties of a molecule dictate its interaction with light and electric fields, making them crucial for applications in devices like OLEDs, solar cells, and photodetectors. These properties are intrinsically linked to the molecule's electronic structure, specifically the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the key optoelectronic characteristics would be its absorption and emission spectra, as well as its electrochemical stability. Molecules with a delocalized π-system, such as this one, are known to be active in the UV-visible region. nih.gov The naphthalene and phenyl rings contribute to a large π-conjugated system, while the nitrogen atom acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics. The substitution pattern on the phenyl ring (two methyl groups) can also subtly tune the electronic properties through inductive effects and by modifying the torsion angle between the aromatic rings, which in turn affects the extent of π-conjugation.
| Property | Expected Characteristic for this compound |
| HOMO Energy Level | Relatively high (typically -5.0 to -5.5 eV), suitable for hole injection. |
| LUMO Energy Level | Sufficiently high to block electrons, ensuring charge recombination in the desired device layer. |
| Electrochemical Band Gap | Wide enough to ensure transparency in the visible spectrum, crucial for use in display and solar cell applications. |
| Photoluminescence | Likely to exhibit fluorescence in the blue region of the spectrum, typical for many diarylamine-naphthalene structures. |
Note: The values in this table are based on expected characteristics for this class of compounds and are not specific experimental data for this compound.
Efficient charge transport is paramount for the performance of any organic electronic device. In materials like this compound, which is anticipated to be a p-type (hole-transporting) semiconductor, hole mobility is the key performance metric. Charge transport in these disordered organic solids is typically described by an incoherent hopping model, where charges "hop" between adjacent molecules.
The rate of this hopping is influenced by two main parameters:
Reorganization Energy: The energy required to distort the molecular geometry from its neutral state to its ionized state. A lower reorganization energy is desirable as it presents a smaller barrier to charge hopping.
Transfer Integral (Electronic Coupling): This quantifies the degree of electronic interaction between adjacent molecules and is highly dependent on their intermolecular distance and orientation (e.g., π-π stacking). A larger transfer integral facilitates faster charge transport.
Theoretical investigations on similar organic semiconductors have shown that hole mobility can be predicted using Marcus theory in conjunction with quantum chemical calculations. nih.govresearchgate.net The bulky nature of the 2,4-dimethylphenyl group in this compound can influence the solid-state packing of the molecules. This steric hindrance may prevent overly close π-π stacking, which can be beneficial in inhibiting the formation of crystalline domains that often act as charge traps, thereby promoting a more stable amorphous morphology desirable for thin-film devices. researchgate.net
Supramolecular Chemistry and Coordination Complex Formation
Beyond its applications in thin-film electronics, the molecular structure of this compound offers functionalities for its use in supramolecular chemistry and as a ligand in coordination complexes.
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential coordination site (Lewis base) for binding to metal centers (Lewis acids). Aromatic amines are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.net
The coordination of this compound to a metal ion would be expected to modulate the electronic properties of both the ligand and the metal. This can lead to the development of novel materials with interesting magnetic, optical, or catalytic properties. For instance, naphthalene-containing ligands have been used to synthesize ruthenium and cobalt complexes with specific electronic and redox properties. uni-regensburg.de While specific metal complexes of this compound are not widely reported, its potential as a monodentate N-donor ligand is clear from fundamental coordination chemistry principles. The bulky dimethylphenyl and naphthalene substituents would also provide a defined steric environment around the metal center, which could be exploited to control reactivity in catalytic applications.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound has several features that can drive self-assembly:
π-π Stacking: The electron-rich aromatic surfaces of the naphthalene and dimethylphenyl rings can interact with each other, leading to stacked arrangements that are common in polycyclic aromatic compounds.
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming interactions with hydrogen bond acceptors in a co-crystal or with other molecules of itself in the solid state.
The interplay of these forces can guide the molecules to form well-defined one-, two-, or three-dimensional architectures. The study of such self-assembled structures is crucial for "crystal engineering," where the goal is to design solid-state materials with specific properties (e.g., porosity, conductivity, optical response). Research on the co-assembly of different naphthalene-based molecules, such as naphthalene diimides, demonstrates how hydrogen bonding and charge-transfer interactions can be used to create complex nanostructures like fibers and gels. researchgate.net Although specific studies on the self-assembly of this compound are limited, its molecular structure provides the necessary components to participate in forming complex and functional supramolecular systems.
Chemical Reactivity and Transformation Studies
The structural framework of this compound, featuring a nucleophilic secondary amine and an electron-rich naphthalene ring, makes it a prime candidate for a variety of chemical transformations. Research into related N-aryl-naphthalen-2-amines and diarylamines provides a predictive foundation for its reactivity and potential for creating more complex, functionalized molecules.
Reactions for Further Functionalization
The this compound molecule possesses several sites amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives. Key reactive sites include the secondary amine, the naphthalene core, and the dimethylphenyl ring.
One significant avenue for functionalization is through direct C-H activation. Research on N-aryl-2-naphthylamines has demonstrated that the naphthalene ring can undergo direct intermolecular enantioselective C-H amination. nih.gov This reaction, often catalyzed by chiral phosphoric acids, can introduce a new amine-based substituent onto the naphthalene core, leading to the formation of complex, axially chiral diamine structures. nih.gov Such transformations are valuable for creating novel ligands for asymmetric catalysis.
Another potential functionalization pathway involves electrophilic substitution on the electron-rich naphthalene ring. Iodophor-catalyzed disulfenylation has been shown to be effective for amino naphthalenes, resulting in the introduction of two arylthio groups onto the ring. nih.gov This reaction proceeds under metal-free conditions and highlights a green chemistry approach to functionalization. nih.gov The retained functional groups, such as halogens, on the arylating or sulfenylating agents can serve as handles for subsequent downstream diversification, for instance, through palladium-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net
The table below summarizes potential functionalization reactions applicable to the this compound scaffold based on the reactivity of related compounds.
| Reaction Type | Reagents/Catalysts | Potential Product | Significance |
| C-H Amination | Azodicarboxylates, Chiral Phosphoric Acid | Naphthalene-1,2-diamine derivatives | Synthesis of atroposelective N-C atropisomers, chiral ligands. nih.gov |
| C-H Disulfenylation | Aryl Sulfonyl Hydrazines, Iodophor | 1,3-Bis(arylthio)naphthalen-2-amine derivatives | Metal-free synthesis of organosulfur compounds. nih.gov |
| N-Arylation | Aryl Halides, Palladium or Copper Catalysts | Triarylamine derivatives | Construction of hole-transport materials, pharmacologically active scaffolds. organic-chemistry.org |
| Dearomative Difunctionalization | Palladium Catalysts, Aryl Boronic Acids | 1,4-Dihydronaphthalene derivatives | Synthesis of 3D molecules from planar aromatics. researchgate.net |
Exploration of Novel Reaction Pathways
Beyond established functionalization methods, the unique electronic and steric properties of this compound invite the exploration of novel reaction pathways. The development of cascade reactions, where multiple bonds are formed in a single operation, represents a frontier in synthetic efficiency. For diarylamines, cascade reactions involving N-arylation followed by nucleophilic ring-opening of an associated cyclic amine have been developed to create highly functionalized products. chemrxiv.org
Furthermore, the naphthalene moiety can act as a masked diene in transition-metal-catalyzed dearomative difunctionalization reactions. researchgate.net This approach allows for the transformation of the flat aromatic ring into a three-dimensional dihydronaphthalene structure, which can be further functionalized. Such strategies are critical for expanding the accessible chemical space and generating molecules with novel stereochemical and conformational properties. The development of cooperative palladium and copper catalysis offers a one-pot method to synthesize diamino-substituted naphthalenes from simpler starting materials, a process in which multiple C-N and C-C bonds are formed. researchgate.net
Investigation of Biological Interactions at a Mechanistic Level
Diarylamine and naphthylamine scaffolds are present in numerous biologically active compounds, suggesting that this compound could interact with various biological targets. Mechanistic studies on analogous compounds provide a framework for understanding its potential biological roles.
Elucidation of Molecular Mechanisms with Biomolecules (e.g., Enzyme Inhibition)
The diarylamine structure is a key pharmacophore that can engage in various interactions with biomolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Studies on related N-hydroxyarylamines have shown that they can be activated by acetyl-CoA dependent enzymes, a process that can be inhibited by phenolic compounds. nih.gov This suggests that this compound, following metabolic activation to a hydroxylated form, could potentially interact with acetyltransferases. Kinetic studies of such inhibition on related compounds have indicated competitive inhibition with the N-hydroxyarylamine substrate and non-competitive inhibition with acetyl-CoA, pointing to a specific binding interaction with the enzyme. nih.gov
Furthermore, naphthalene-containing structures have been investigated as inhibitors of various enzymes. For example, certain sesquiterpene coumarins bearing a naphthalene ring have shown α-amylase inhibitory activity, which is relevant to diabetes management. rsc.org The presence of the bulky, lipophilic naphthalene and dimethylphenyl groups in this compound suggests it could fit into hydrophobic pockets of enzymes, potentially leading to inhibitory activity.
The table below outlines potential enzyme interactions based on studies of structurally similar compounds.
| Enzyme Class | Potential Mechanism of Interaction | Biological Relevance | Supporting Evidence from Analogs |
| Acetyltransferases | Competitive inhibition after metabolic N-hydroxylation. | Modulation of metabolic activation of arylamines. | Kinetic studies on N-hydroxyarylamines. nih.gov |
| α-Amylase | Binding to hydrophobic sites within the enzyme. | Management of hyperglycemia. | SAR studies of naphthalene-containing inhibitors. rsc.org |
| Cyclooxygenases (COX) | Inhibition of catalytic activity. | Anti-inflammatory effects. | Studies on naphthalene derivatives. researchgate.net |
| Cholinesterases (AChE, BuChE) | Dual binding to catalytic and peripheral sites. | Alzheimer's disease therapy. | Research on pyrimidine-naphthylamine conjugates. |
Cellular Interactions and Pathways in Model Systems
At the cellular level, the lipophilic nature of this compound suggests it can readily cross cell membranes to interact with intracellular targets. Research on diverse α-naphthylamine derivatives has revealed significant cytotoxic activities against various human cancer cell lines, including breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancers. nih.govresearchgate.net
Diarylamine-based carboxamide derivatives have also been shown to exhibit potent cytotoxic effects on cancer cell lines, inducing apoptosis. nih.gov The mechanism of action for some of these compounds involves triggering programmed cell death, a critical pathway in anti-cancer therapy. nih.gov Studies on other naphthalene derivatives have demonstrated anti-inflammatory activities by inhibiting the activation of neutrophils, key cells in the inflammatory response. researchgate.net These compounds were found to inhibit the release of granule enzymes and affect ion channel currents, indicating multiple points of intervention in cellular signaling pathways. researchgate.net The potential for this compound to engage in similar pathways warrants further investigation in relevant cellular models.
Vi. Future Research Directions and Emerging Paradigms
Exploration of Advanced Catalytic Systems for Sustainable Synthesis
The synthesis of N-aryl amines has traditionally relied on methods that are often not environmentally benign, utilizing harsh reaction conditions or precious metal catalysts. nih.gov The future of synthesizing compounds like N-(2,4-dimethylphenyl)naphthalen-2-amine lies in the development of advanced, sustainable catalytic systems. A significant area of research is the use of visible-light photoredox catalysis, which offers an efficient and green route for creating aromatic compounds and N-aryl amines. rsc.orgrsc.org This method can overcome challenges in controlling the reactivity of amines under photocatalytic conditions, suppressing side reactions and allowing for the synthesis of complex molecules with high functional group tolerance. rsc.org
Another sustainable approach involves performing catalytic reactions in environmentally friendly solvents like water. nih.gov Palladium-catalyzed aminations, a cornerstone for C-N bond formation, are being adapted for aqueous media, sometimes using recyclable surfactants to facilitate the reaction. nih.gov These methods significantly reduce the environmental impact by minimizing the use of volatile organic solvents. Furthermore, research into heterogeneous catalysis using porous organic salts and other novel materials is providing new avenues for photocatalytic oxidative coupling of amines using air as the oxidant, representing a highly sustainable pathway. rsc.org These advanced systems aim to improve efficiency, reduce waste, and utilize renewable energy sources, aligning with the principles of green chemistry.
| Catalytic System | Description | Advantages | Key Research Area |
| Visible-Light Photoredox Catalysis | Utilizes light energy to drive chemical reactions, often employing a photocatalyst to facilitate electron transfer. rsc.orgrsc.org | Mild reaction conditions, high selectivity, use of a renewable energy source, good functional group tolerance. rsc.org | Synthesis of N-aryl amines via catalytic dehydrogenation of allylic amines. rsc.org |
| Palladium-Catalyzed Aminations in Water | Employs water as a solvent for C-N cross-coupling reactions, often with the aid of surfactants like TPGS-750-M. nih.gov | Environmentally benign, reduces reliance on organic solvents, potential for catalyst and medium recycling. nih.gov | Development of highly active catalysts for ppm-level palladium use in aqueous aminations. nih.gov |
| Heterogeneous Photocatalysis | Uses solid catalysts, such as porous organic salts, that can be easily separated from the reaction mixture. rsc.org | Catalyst recyclability, enhanced stability, potential for use in continuous flow systems. rsc.org | Synthesis of photoactive porous organic salts from π-conjugated building blocks for oxidative coupling reactions. rsc.org |
| Cobalt-Based Homogeneous Catalysis | Explores the use of more abundant and less expensive earth metals like cobalt as alternatives to precious metals. acs.org | Cost-effective, reduces reliance on noble metals (e.g., palladium, rhodium), unique reactivity and selectivity. acs.org | Isomerization of allylamines to enamines with high activity and selectivity using specific phosphine (B1218219) ligands. acs.org |
Integration with Machine Learning and Artificial Intelligence for Property Prediction
The sheer number of possible molecular structures presents a significant challenge in discovering new materials with desired properties. uva.nl Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this vast "chemical space" efficiently. uva.nl By training algorithms on existing data of known molecules, ML models can predict the properties of novel compounds, accelerating the discovery of new materials for a sustainable future. uva.nlsrce.hr
For N-aryl naphthalene (B1677914) derivatives, ML can be applied to predict a wide range of properties, from fundamental physicochemical characteristics to complex biological activities and performance in electronic devices. srce.hrresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of ML in chemistry, can be developed to forecast the therapeutic potential or toxicity of new derivatives. mdpi.com More advanced techniques, such as deep learning and graph neural networks, can process molecular structures to predict detonation properties of energetic materials or identify activators for specific biological receptors. researchgate.netmdpi.com These predictive models help prioritize which novel compounds to synthesize and test, saving significant time and resources in the research and development process. mit.edu
| Machine Learning Approach | Application in Chemical Science | Predicted Properties for N-Aryl Naphthalenes |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate molecular descriptors (e.g., size, charge distribution) with a specific activity or property. mdpi.com | Biological activity (e.g., enzyme inhibition), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. srce.hrnih.gov |
| Deep Learning / Neural Networks | Uses multi-layered neural networks to learn complex patterns from large datasets of molecular structures and properties. researchgate.net | Electronic properties for OLEDs, detonation properties, reaction outcomes. researchgate.net |
| Graph Neural Networks (GNNs) | Treats molecules as graphs (atoms as nodes, bonds as edges) to learn structure-property relationships directly from the molecular graph. google.com | Crystal structures, material functionality, mixture properties. uva.nlgoogle.com |
| Automated ML Platforms | Provides tools for automatically building, validating, and deploying ML models for chemical prediction tasks. mdpi.com | High-throughput screening of virtual libraries for desired properties like receptor activation or inhibition. mdpi.com |
Design of Next-Generation N-Aryl Naphthalene-Based Materials for Emerging Technologies
This compound belongs to a class of compounds with significant potential in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com The naphthalene moiety provides a rigid, conjugated core that is beneficial for charge transport and luminescence. mdpi.com Future research will focus on the rational design of new N-aryl naphthalene-based materials to meet the demands of emerging technologies, such as ultra-high-definition displays. rsc.org
A key challenge in OLED technology is the development of stable and efficient deep-blue emitters, which are crucial for full-color displays. mdpi.comrsc.org Naphthalene-based materials are promising candidates for blue OLEDs. mdpi.com By strategically modifying the molecular structure—for instance, by fusing the naphthalene core with other aromatic units like acridine (B1665455) or attaching different donor and acceptor groups—researchers can fine-tune the electronic and optical properties. rsc.org This allows for the creation of materials with narrowband emission, high color purity, and improved device efficiency with minimal roll-off at high brightness. rsc.org Derivatives of N-aryl naphthalen-2-amine can also function as hole-transporting materials, facilitating the movement of positive charges within the OLED device structure. The design of next-generation materials will involve creating twisted or non-planar geometries to prevent molecular aggregation, which can quench fluorescence and reduce device performance. mdpi.com
| Material Design Strategy | Target Application | Desired Outcome | Example Compound Class |
| Fused Aromatic Core | Deep-Blue Emitters for UHD-OLEDs rsc.org | Narrowband emission, high color purity (near Rec. 2020 standard), low efficiency roll-off. rsc.org | Naphthalene-fused acridine derivatives (e.g., DMBA-based emitters). rsc.org |
| Twisted/Non-Planar Geometry | Solution-Processable OLEDs mdpi.com | Reduced molecular aggregation, avoidance of fluorescence quenching, good solubility. mdpi.com | Copolymers of 1,4-naphthalene with non-planar units like phenothiazine. mdpi.com |
| Donor-π-Acceptor (D-π-A) Architecture | Push-Pull Dyes, Molecular Probes nih.gov | Strong intramolecular charge transfer (ICT), solvatochromism, specific binding to biological targets. nih.gov | Naphthalene derivatives with electron-donating (e.g., dimethylamino) and electron-accepting (e.g., heterocyclic) groups. nih.gov |
| Limb-Structured Molecules | Blue Emitters with High Thermal Stability researchgate.net | Inhibited intermolecular interaction, high glass transition temperature (Tg), high quantum efficiency. researchgate.net | Anthracene core with naphthalene and other aromatic units attached at various positions. researchgate.net |
Deepening the Understanding of Molecular-Level Interactions through Advanced Characterization
A fundamental understanding of the relationship between molecular structure, intermolecular interactions, and material properties is crucial for rational design. Future research will increasingly rely on a combination of advanced experimental characterization techniques and high-level computational modeling to probe this compound and related compounds at the molecular level.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy will continue to be essential for confirming molecular structures and investigating electronic properties. researchgate.netresearchgate.net For instance, UV-Vis absorption spectra, combined with analysis of solvent effects, can reveal information about electronic transitions within the molecule. researchgate.net
To gain deeper insights, these experimental techniques are coupled with quantum chemical calculations, most notably Density Functional Theory (DFT). nih.govresearchgate.net DFT allows for the calculation of optimized molecular geometries, vibrational frequencies (to compare with FT-IR data), and electronic properties like frontier molecular orbital energies (HOMO/LUMO), which are critical for understanding charge transport and optical behavior. researchgate.netnih.gov These computational studies can elucidate reaction mechanisms, predict the stability of intermediates, and explain the observed spectroscopic properties, providing a detailed picture of the molecule's behavior. nih.govmdpi.com X-ray diffraction studies on single crystals provide definitive information on the solid-state packing and conformation, which is vital for understanding properties in thin-film devices. researchgate.net
| Characterization Technique | Information Obtained | Relevance to this compound |
| Spectroscopy (NMR, FT-IR, UV-Vis) | Confirms chemical structure, identifies functional groups, analyzes electronic transitions and conjugation. researchgate.netnih.gov | Essential for verifying successful synthesis and understanding the fundamental electronic and vibrational properties. researchgate.net |
| X-Ray Crystallography | Determines the precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular packing in the solid state. researchgate.net | Reveals how molecules arrange in a solid, which directly impacts charge transport and other bulk properties in materials. researchgate.net |
| Density Functional Theory (DFT) Calculations | Predicts molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reaction thermochemistry, and spectroscopic data. nih.govmdpi.com | Provides a molecular-level explanation for observed properties and guides the design of new molecules with enhanced characteristics. nih.gov |
| Cyclic Voltammetry (CV) | Measures the electrochemical properties, including oxidation and reduction potentials. | Determines the energy levels of the HOMO and LUMO orbitals experimentally, which is crucial for designing materials for electronic devices like OLEDs. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)naphthalen-2-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Palladium-catalyzed C–H dimethylamination is a robust approach for synthesizing naphthylamine derivatives. For example, using N,N-dimethylformamide (DMF) as a dimethyl amino source with 1-chloromethyl naphthalene under Pd catalysis yields structurally analogous compounds like 4-ethyl-N,N-dimethylnaphthalen-1-amine . Key parameters include:
- Catalyst loading (e.g., 5 mol% Pd(OAc)₂).
- Ligand selection (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).
- Reaction temperature (80–100°C in toluene).
- Purification via column chromatography (hexane:ethyl acetate gradients) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with structurally similar compounds (e.g., tetrahydronaphthalen-2-amine derivatives in ). For example, aromatic protons typically appear at δ 6.8–8.2 ppm, while dimethyl groups resonate at δ 2.2–2.5 ppm .
- HPLC : Employ reverse-phase columns (C18) with MeOH:EtOH:Hexane solvent systems to assess purity (>95% by area normalization) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : X-ray crystallography using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and dihedral angles. For example:
- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
- Hydrogen-bonding networks (e.g., N–H···N interactions in ) stabilize crystal packing. Refinement protocols should include isotropic/anisotropic displacement parameters and R-factor convergence (<5%) .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Optimize geometries of intermediates and transition states.
- Calculate activation energies for C–H bond functionalization steps .
- Validate with experimental kinetics (e.g., rate constants from GC-MS or in situ IR).
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in dimethylphenyl groups) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
- X-ray powder diffraction : Confirm polymorphism or crystallinity discrepancies .
Stability and Degradation
Q. What are the major degradation products of this compound under oxidative conditions?
- Methodological Answer : LC-MS/MS analysis reveals metabolites such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
